N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
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Overview
Description
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of multiple functional groups and heteroatoms in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions.
Preparation of 3,5-dimethyl-1,2-oxazole: This can be synthesized via the cyclization of appropriate precursors such as 3,5-dimethyl-2-nitropropene and ethyl oxalate under basic conditions.
Synthesis of 2-fluorophenyl-1,2,4-oxadiazole: This involves the reaction of 2-fluorobenzohydrazide with cyanogen bromide in the presence of a base.
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through the Biginelli reaction, involving the condensation of ethyl acetoacetate, urea, and an aldehyde.
The final step involves the coupling of these heterocyclic units through nucleophilic substitution or palladium-catalyzed cross-coupling reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxazole or oxadiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s heterocyclic structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical processes and interactions.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1,2-oxazole derivatives: These compounds share the oxazole ring and can exhibit similar chemical reactivity and biological activity.
2-fluorophenyl-1,2,4-oxadiazole derivatives: These compounds have the oxadiazole ring and fluorophenyl group, making them structurally related.
Pyrimidine derivatives: Compounds with a pyrimidine core can have similar applications in medicinal chemistry and materials science.
Uniqueness
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is unique due to the combination of three different heterocyclic rings in a single molecule. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2/c1-11-13(12(2)27-25-11)7-8-22-17-15(9-21-10-23-17)19-24-18(26-28-19)14-5-3-4-6-16(14)20/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHKJTYYXJBNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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